Chlordimeform hydrochloride

Übersicht

Beschreibung

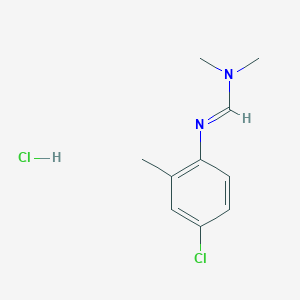

Chlordimeform hydrochloride is a chemical compound with the molecular formula C10H13ClN2·HCl. It is a colorless crystalline solid that is soluble in water. This compound is primarily used as an acaricide and insecticide, effective against a variety of mites and insects. It has been widely used in agriculture to protect crops from pests.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Chlordimeform hydrochloride can be synthesized through the reaction of N,N-dimethylformamide with 4-chloro-2-methylaniline in the presence of hydrochloric acid. The reaction typically involves heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process includes the purification of the product through recrystallization to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions: Chlordimeform hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized by strong oxidizing agents, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

Substitution: The compound can undergo substitution reactions, particularly on the aromatic ring, where halogen atoms can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products Formed:

Oxidation: Various oxidation products depending on the reaction conditions.

Reduction: Amine derivatives of this compound.

Substitution: Halogenated derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Insecticide and Acaricide Use

Chlordimeform hydrochloride has been widely employed in agriculture, particularly for controlling pests in cotton crops. Its effectiveness against a range of insects and mites has made it a valuable tool in integrated pest management strategies. The compound acts primarily as an antifeedant, disrupting the feeding behavior of target pests, which helps in reducing crop damage .

Environmental Persistence and Toxicity

While effective, chlordimeform's environmental impact has raised concerns. It is moderately persistent in soil but less so in aquatic systems, indicating a lower likelihood of groundwater contamination. However, it has been classified as moderately toxic to mammals and birds, raising considerations for ecological safety .

Toxicological Studies

Pharmacological Effects

Research has demonstrated various pharmacological effects of this compound on different biological systems. For instance, studies involving isolated rabbit hearts showed that doses as low as 1 mg could significantly decrease contractile force, indicating potential cardiovascular effects . In animal models, acute exposure resulted in observable physiological changes such as hypotension and increased respiration rates .

Carcinogenic Potential

Chlordimeform is metabolized into p-chloro-o-toluidine, a compound identified as a potential human carcinogen based on epidemiological studies linking it to urinary bladder cancer among exposed workers. This association emphasizes the need for careful handling and regulation of chlordimeform in occupational settings .

Biochemical Applications

Metabolic Studies

This compound has been utilized in studies examining metabolic pathways in various organisms. For example, research involving rat liver homogenates indicated that chlordimeform undergoes significant metabolic transformation, producing several metabolites including 4-chloro-o-toluidine . These findings are crucial for understanding the compound's bioactivity and potential health risks.

Data Summary

The following table summarizes key characteristics and findings related to this compound:

| Parameter | Details |

|---|---|

| Chemical Formula | C10H14Cl2N2 |

| Primary Use | Insecticide and acaricide |

| Toxicity Level | Moderately toxic to mammals and birds |

| Environmental Persistence | Moderately persistent in soil; low aquatic persistence |

| Metabolites Identified | 4-chloro-o-toluidine and other unidentified metabolites |

| Health Risks | Potential carcinogenic effects linked to p-chloro-o-toluidine |

Case Studies

-

Epidemiological Study on Workers

A cohort study conducted among workers exposed to chlordimeform revealed an increased incidence of urinary bladder cancer. This highlighted the need for stringent occupational safety measures when handling this compound . -

Animal Toxicity Assessment

In laboratory settings, rats administered high doses of chlordimeform exhibited significant weight loss and behavioral changes, underscoring its neurotoxic potential. Such findings are essential for evaluating the safety thresholds for human exposure . -

Environmental Impact Assessment

Field studies assessing the residual impact of chlordimeform on treated crops indicated varying levels of p-chloro-o-toluidine in plant tissues post-application. This data is critical for understanding the long-term ecological consequences of its use .

Wirkmechanismus

Chlordimeform hydrochloride exerts its effects by interfering with the amine-mediated control of the nervous and endocrine systems. It causes a build-up of amines such as 5-hydroxytryptamine and norepinephrine in the brain, leading to various physiological responses. The compound inhibits monoamine oxidase, an enzyme responsible for the breakdown of amines, resulting in increased levels of these neurotransmitters .

Vergleich Mit ähnlichen Verbindungen

Chlordimeform hydrochloride is unique in its mode of action and selectivity towards certain pests. Similar compounds include:

Amitraz: Another acaricide with a similar mechanism of action but different chemical structure.

Formetanate hydrochloride: Shares some structural similarities but differs in its specific applications and efficacy.

Diazinon: An organophosphate insecticide with a different mode of action but used for similar purposes.

This compound stands out due to its specific targeting of amine-mediated pathways and its effectiveness against resistant pest populations .

Biologische Aktivität

Chlordimeform hydrochloride, a member of the formamidine class of pesticides, has been widely studied for its biological activity, particularly its effects on various pests and potential toxicity to non-target organisms. This article synthesizes research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

This compound is chemically known as N'-(4-chloro-o-tolyl)-N,N-dimethylformamidine. It primarily functions as an acaricide and insecticide, effectively targeting motile forms of mites and ticks, as well as the eggs and early instars of certain Lepidoptera insects. Its mechanism of action is not fully understood but is believed to involve multiple pathways including direct lethality and behavioral effects, such as excitant-repellant actions .

Efficacy Against Pests

Chlordimeform exhibits significant biological activity against various arthropods. It has been shown to be particularly effective against juvenile and resistant forms of spider mites and ticks. The compound's efficacy is attributed to its ability to disrupt normal physiological functions in these pests, leading to mortality through both acute toxicity and chemosterilization .

Toxicity Studies

Numerous studies have assessed the toxicity of chlordimeform in various animal models:

- Acute Toxicity : In studies involving rats, chlordimeform was administered at graded doses (0.01 to 100 mg/kg). Results indicated a dose-dependent decrease in contractile force in isolated rabbit hearts, with higher doses leading to temporary cessation of heart contractions .

- Chronic Toxicity : Long-term exposure studies have revealed potential carcinogenic effects. For instance, workers exposed to chlordimeform during manufacturing showed an increased incidence of bladder cancer, with epidemiological data linking exposure to the development of urinary bladder tumors .

Metabolism and Transformation

Chlordimeform undergoes metabolic transformation in mammals, primarily yielding 4-chloro-o-toluidine as a major metabolite. This metabolite has been identified as a potential carcinogen. Studies demonstrated that significant amounts of the compound were excreted via urine and feces following administration in animal models .

Table 1: Metabolic Fate of Chlordimeform in Rats

| Time Post-Administration | Urine (% Excreted) | Feces (% Excreted) | Tissue Residues (ppb) |

|---|---|---|---|

| 8 hours | 46.4 | 4.3 | <0.03 |

| 24 hours | 57.5 | 3.9 | - |

| 72 hours | 85 | - | Liver: 72, Kidney: 30 |

Occupational Exposure

A notable case study involved a cohort of workers from Germany and Denmark who were involved in the production of chlordimeform. Between 1982 and 1990, several cases of urinary bladder cancer were reported among these workers, highlighting the long-term health risks associated with occupational exposure to this pesticide .

Endocrine Disruption

Research has indicated that chlordimeform may interact with alpha-adrenergic receptors, leading to alterations in endocrine regulation within mammals. This suggests that beyond its insecticidal properties, chlordimeform may have broader implications for mammalian health .

Eigenschaften

IUPAC Name |

N'-(4-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2.ClH/c1-8-6-9(11)4-5-10(8)12-7-13(2)3;/h4-7H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFNZVJGDCKNME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)N=CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044811 | |

| Record name | Chlordimeform hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

COLOURLESS CRYSTALS. | |

| Record name | CHLORDIMEFORM HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0125 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water at 20 °C: good | |

| Record name | CHLORDIMEFORM HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0125 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |

| Record name | CHLORDIMEFORM HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0125 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 8.03 | |

| Record name | CHLORDIMEFORM HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0125 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 20 °C: 0.00003 | |

| Record name | CHLORDIMEFORM HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0125 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

19750-95-9 | |

| Record name | Chlordimeform hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19750-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlordimeform hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-(4-chloro-o-tolyl)-N,N-dimethylformamidine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORDIMEFORM HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YI7CT6416 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORDIMEFORM HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0125 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What pests are effectively controlled by Chlordimeform hydrochloride, and what alternative insecticides are mentioned in the research?

A1: Research indicates that this compound effectively controls pests such as the cabbage looper (Trichoplusia ni), imported cabbageworm (Pieris rapae) [], and the diamondback moth (Plutella xylostella) []. The papers also investigate its efficacy against tomato fruitworm (Heliothis zea) [] and Phyllonorycter crataegella []. Alternative insecticides studied for comparison include Bacillus thuringiensis (various formulations), acephate, methomyl, carbaryl, leptophos, endosulfan, and oxamyl [, , , ].

Q2: What is the mechanism of action of this compound against insects?

A2: While the provided research focuses on application and efficacy, it does not delve into the specific biochemical mechanism of action of this compound. Further research beyond these papers is needed to answer this question.

Q3: Did combining this compound with other insecticides improve pest control?

A3: Yes, studies showed that combining this compound with Bacillus thuringiensis at lower concentrations provided effective protection against cabbage loopers and imported cabbageworms, surpassing the efficacy of either ingredient alone at those concentrations []. This suggests a synergistic effect between the two compounds.

Q4: Were there any negative effects observed when using this compound?

A4: One study found that adding foam to a Bacillus thuringiensis spray containing this compound, while not improving plant protection, caused foliage damage []. This suggests potential phytotoxicity under certain application methods.

Q5: Are there any specific formulation challenges related to this compound?

A5: While not extensively discussed, one study compared different formulations of this compound. It found that emulsifiable concentrate formulations provided better plant protection and tended to reduce cabbage looper populations more effectively than soluble powder formulations []. This highlights the influence of formulation on the insecticide's efficacy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.